1-(4-Chlorophenyl)cyclopentanecarbonyl chloride

Catalog No.
S778805
CAS No.
71501-44-5
M.F
C12H12Cl2O
M. Wt
243.13 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(4-Chlorophenyl)cyclopentanecarbonyl chloride

CAS Number

71501-44-5

Product Name

1-(4-Chlorophenyl)cyclopentanecarbonyl chloride

IUPAC Name

1-(4-chlorophenyl)cyclopentane-1-carbonyl chloride

Molecular Formula

C12H12Cl2O

Molecular Weight

243.13 g/mol

InChI

InChI=1S/C12H12Cl2O/c13-10-5-3-9(4-6-10)12(11(14)15)7-1-2-8-12/h3-6H,1-2,7-8H2

InChI Key

RZHJJILZUKNEKM-UHFFFAOYSA-N

SMILES

C1CCC(C1)(C2=CC=C(C=C2)Cl)C(=O)Cl

Canonical SMILES

C1CCC(C1)(C2=CC=C(C=C2)Cl)C(=O)Cl

Organic Synthesis

-(4-Chlorophenyl)cyclopentanecarbonyl chloride, also known as 4-chlorophenacyl chloride, is a versatile building block used in various organic synthesis reactions. Its reactive acyl chloride group allows it to participate in numerous transformations, including:

  • Acylation reactions: These reactions introduce an acyl group (R-C=O) onto various nucleophiles, such as alcohols, amines, and phenols. This functional group modification is crucial in creating diverse organic molecules with desired properties.
  • Friedel-Crafts acylation: This specific reaction type allows the introduction of an acyl group onto aromatic rings, paving the way for the synthesis of diverse aromatic compounds with valuable functionalities.
  • Claisen condensation: This reaction condenses two carbonyl compounds, often an ester and a ketone or aldehyde, to form a β-ketoester or β-diketone. 1-(4-Chlorophenyl)cyclopentanecarbonyl chloride can act as the ester component in this condensation, leading to the synthesis of complex molecules with interesting biological activities.

Medicinal Chemistry

Due to its reactivity and potential for further functionalization, 1-(4-chlorophenyl)cyclopentanecarbonyl chloride serves as a valuable starting material for the synthesis of various bioactive molecules. Some examples include:

  • Development of novel anti-cancer agents: Researchers have explored the potential of compounds derived from 1-(4-chlorophenyl)cyclopentanecarbonyl chloride to exhibit anti-cancer properties. Studies have shown promising results in inhibiting the growth and proliferation of cancer cells. []
  • Synthesis of potential anti-inflammatory compounds: Modifications of 1-(4-chlorophenyl)cyclopentanecarbonyl chloride have led to the development of compounds with potential anti-inflammatory activity. These compounds may offer therapeutic benefits in various inflammatory diseases. []

1-(4-Chlorophenyl)cyclopentanecarbonyl chloride is a chemical compound with the molecular formula C12H12Cl2O and a molecular weight of approximately 243.13 g/mol. It is classified as an acyl chloride, which is a type of reactive organic compound characterized by the presence of a carbonyl group (C=O) adjacent to a chlorine atom. The structure features a cyclopentane ring substituted with a 4-chlorophenyl group, contributing to its unique properties and reactivity. The compound is also known by its CAS number 71501-44-5 and has various applications in organic synthesis and medicinal chemistry .

There is no known specific mechanism of action for 1-(4-Chlorophenyl)cyclopentanecarbonyl chloride as it hasn't been studied in biological systems [].

  • Nucleophilic Acyl Substitution: This compound can react with nucleophiles such as alcohols and amines to form esters and amides, respectively. The reaction typically proceeds via the formation of a tetrahedral intermediate followed by elimination of hydrochloric acid.
  • Formation of Anhydrides: When reacted with carboxylic acids, it can form anhydrides through the elimination of hydrochloric acid.
  • Reactivity with Water: Exposure to water leads to hydrolysis, producing the corresponding carboxylic acid and hydrochloric acid.

These reactions highlight the versatility of 1-(4-Chlorophenyl)cyclopentanecarbonyl chloride in synthetic organic chemistry .

1-(4-Chlorophenyl)cyclopentanecarbonyl chloride can be synthesized through several methods:

  • From Cyclopentanecarboxylic Acid: One common method involves converting cyclopentanecarboxylic acid to its corresponding acyl chloride using thionyl chloride or oxalyl chloride. The reaction typically proceeds as follows:
    text
    Cyclopentanecarboxylic Acid + Thionyl Chloride → 1-(4-Chlorophenyl)cyclopentanecarbonyl Chloride + SO2 + HCl
  • Direct Chlorination: Another approach may involve chlorination of phenolic precursors followed by acylation reactions to introduce the cyclopentane moiety.

These synthetic routes allow for the production of this compound in laboratory settings for further research and application .

1-(4-Chlorophenyl)cyclopentanecarbonyl chloride finds applications primarily in organic synthesis:

  • Intermediate in Pharmaceutical Synthesis: It serves as a key intermediate in the synthesis of various pharmaceuticals, particularly those requiring acylation steps.
  • Building Block for Agrochemicals: The compound may also be utilized in the development of agrochemicals, where chlorinated phenolic compounds are often effective.

Its reactivity makes it valuable for constructing complex molecular architectures in medicinal chemistry .

Several compounds share structural similarities with 1-(4-Chlorophenyl)cyclopentanecarbonyl chloride. Here are some notable examples:

Compound NameStructure FeaturesUnique Properties
1-(3-Chlorophenyl)cyclopentanecarbonyl chlorideSimilar structure but different chlorination positionMay exhibit different biological activity due to substitution
1-(4-Bromophenyl)cyclopentanecarbonyl chlorideBromine instead of chlorinePotentially different reactivity patterns
Cyclopentane-1-carbonyl chlorideLacks phenolic substitutionSimpler structure, less sterically hindered

The uniqueness of 1-(4-Chlorophenyl)cyclopentanecarbonyl chloride lies in its specific substitution pattern and reactivity profile, which may lead to distinct applications compared to its analogs .

XLogP3

4.4

Other CAS

71501-44-5

Wikipedia

1-(4-Chlorophenyl)cyclopentanecarbonyl chloride

Dates

Last modified: 08-15-2023

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